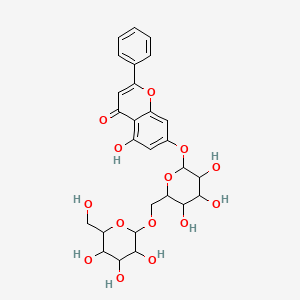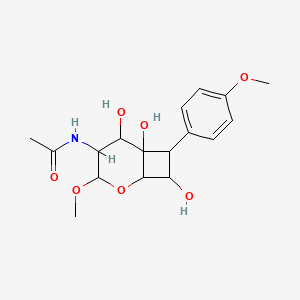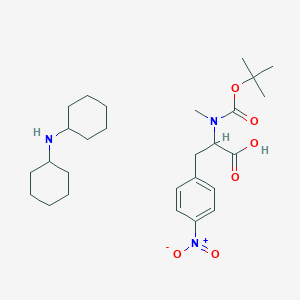
Boc-N-Me-Phe(4-NO2)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-Phe(4-NO2)-OH.DCHA, also known as Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group at the para position of the phenyl ring, and a methyl group on the nitrogen atom of the amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Phe(4-NO2)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
N-Methylation: The protected amino acid is then subjected to N-methylation using methyl iodide and a base like sodium hydride.
Nitration: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid.
Formation of the Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-N-Me-Phe(4-NO2)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Acidic Conditions: Trifluoroacetic acid.
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products
Reduction: 4-amino-L-phenylalanine derivatives.
Deprotection: Free amine derivatives.
Coupling: Peptide chains with Boc-N-Me-Phe(4-NO2)-OH incorporated.
Applications De Recherche Scientifique
Boc-N-Me-Phe(4-NO2)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Boc-N-Me-Phe(4-NO2)-OH.DCHA involves its incorporation into peptide chains during synthesis. The Boc protecting group ensures the stability of the amino acid during the coupling reactions. Once incorporated, the nitro group can be reduced to an amino group, which can participate in further biochemical interactions. The methyl group on the nitrogen atom can influence the conformation and reactivity of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Phe(4-NO2)-OH: Lacks the N-methyl group.
Boc-Phe(4-I)-OH: Contains an iodine atom instead of a nitro group.
Boc-Phe(4-F)-OH: Contains a fluorine atom instead of a nitro group.
Boc-Phe(4-Br)-OH: Contains a bromine atom instead of a nitro group.
Uniqueness
Boc-N-Me-Phe(4-NO2)-OH.DCHA is unique due to the presence of both the N-methyl group and the nitro group, which can influence its reactivity and interactions in peptide synthesis. The combination of these functional groups makes it a valuable tool in the synthesis of complex peptides and proteins.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)

![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)
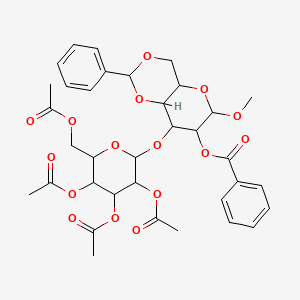

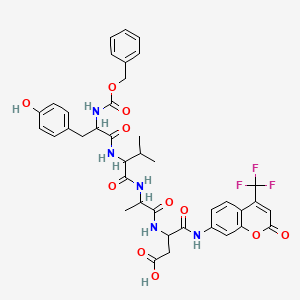
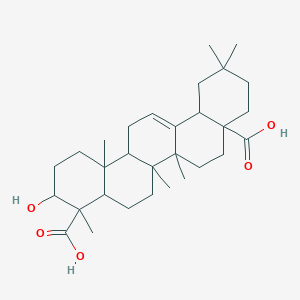
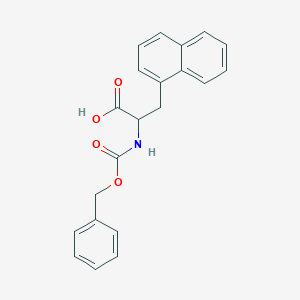

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
